molecular formula C11H11N5S B5136607 nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone

nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone

Cat. No.: B5136607
M. Wt: 245.31 g/mol
InChI Key: YLHHKQNXDSFDLC-RIYZIHGNSA-N
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Description

Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone, also known as NAMI-A, is a ruthenium-based compound that has been widely studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.

Scientific Research Applications

Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including lung, breast, colon, and ovarian cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the inhibition of metalloproteinases and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species and to induce DNA damage in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone in lab experiments is that it is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the study of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone. One direction is to further investigate the mechanism of action of this compound and to identify the specific molecular targets of the compound. Another direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in clinical trials is an important future direction for the development of new cancer treatments.
Conclusion:
This compound is a promising anti-cancer compound that has shown efficacy against a variety of cancer types. Its stable synthesis method, low toxicity, and ability to inhibit the growth and metastasis of cancer cells make it a valuable tool for cancer research. Further investigation into the mechanism of action and clinical application of this compound is needed to fully realize its potential as a cancer treatment.

Synthesis Methods

Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is synthesized by reacting ruthenium trichloride with 2-mercaptopyrimidine and dimethylformamide in the presence of sodium borohydride. The resulting compound is then reacted with nicotinaldehyde and hydrazine hydrate to produce this compound. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Properties

IUPAC Name

6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-16(10-4-6-13-11(17)15-10)14-8-9-3-2-5-12-7-9/h2-8H,1H3,(H,13,15,17)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHHKQNXDSFDLC-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC(=S)N1)N=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=NC(=S)N1)/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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